Methyl 2-chloro-5-methylnicotinate
Overview
Description
Methyl 2-chloro-5-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a halogenated heterocyclic compound, specifically a derivative of nicotinic acid. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-methylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-bromo-2-chloronicotinate with potassium phosphate (K3PO4), methylboronic acid, and tricyclohexylphosphine in a toluene/water mixture under a nitrogen atmosphere. Palladium acetate (Pd(OAc)2) is used as a catalyst in this reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
Methyl 2-chloro-5-methylnicotinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Methyl 2-chloro-5-methylnicotinate can be compared with other similar compounds, such as:
- Methyl 2-chloro-6-formylnicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloronicotinate
- Methyl 2-chloro-5-nitronicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
IUPAC Name |
methyl 2-chloro-5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKUGIKLNXFRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469797 | |
Record name | Methyl 2-chloro-5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-43-9 | |
Record name | Methyl 2-chloro-5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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